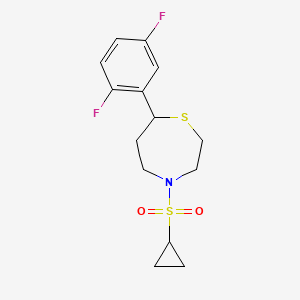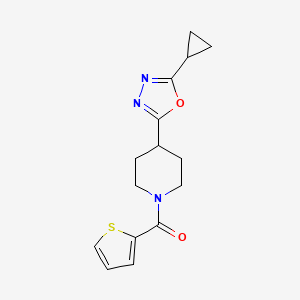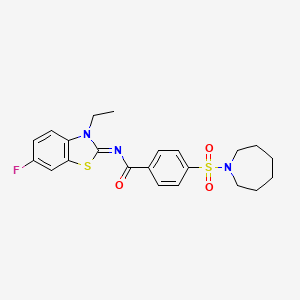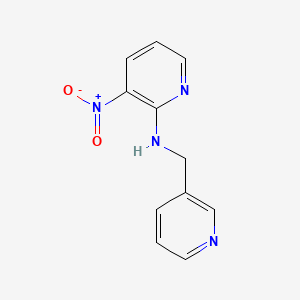
4-(Cyclopropylsulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds with cyclopropylsulfonyl groups and related structures involves complex organic reactions, aiming for high selectivity and yield. For instance, the asymmetric cyclopropanation by Rhodium(II) catalysis represents a method for creating functionalized cyclopropanes, demonstrating the intricate strategies employed in synthesizing such compounds (Davies et al., 1996). Additionally, the synthesis of cyclopropylamine derivatives highlights the utility of cyclopropanone equivalents for introducing cyclopropyl groups into target molecules (Jie Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing cyclopropylsulfonyl and difluorophenyl groups can be intricate, with the geometry and electronic distribution influencing their reactivity and properties. Studies on related compounds, such as tetrazole derivatives, offer insights into the crystal structure and potential interactions within such molecules (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical behavior of compounds with cyclopropylsulfonyl and difluorophenyl units involves various reactions, including cycloadditions and transformations under specific conditions. For instance, the cycloaddition reactions of sulfone-substituted cyclopropanes demonstrate the reactivity of such functional groups (S. Yamazaki et al., 1999).
Physical Properties Analysis
The physical properties of molecules like "4-(Cyclopropylsulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane" are determined by their molecular structure, which affects solubility, melting point, and other physical characteristics. While specific data on this compound are not available, analogous studies on polymeric materials offer a perspective on how structural elements influence physical properties (A. R. Shah & P. H. Parsania, 1997).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. Research on similar compounds, such as the synthesis and reactivity of 1,2,4-triazole-3(4h)-thiones, provides insights into the chemical behavior and potential applications of such structures (O. Cretu et al., 2010).
Scientific Research Applications
Antimicrobial and Antiviral Applications
Synthesis and Antimicrobial Evaluation of Sulfonamide Derivatives Sulfonamide derivatives, incorporating various heterocyclic compounds, have been evaluated for their antimicrobial properties. A study by Darwish et al. (2014) focused on synthesizing novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds exhibited promising in vitro antibacterial and antifungal activities, suggesting the potential of sulfonamide derivatives in developing new antimicrobial agents Darwish et al., 2014.
Antiviral Activity of Thiazole Sulfonamides The synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives by Chen et al. (2010) demonstrated certain compounds' effectiveness against tobacco mosaic virus. This study highlights the potential of thiazole sulfonamide derivatives in antiviral research Chen et al., 2010.
properties
IUPAC Name |
4-cyclopropylsulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2S2/c15-10-1-4-13(16)12(9-10)14-5-6-17(7-8-20-14)21(18,19)11-2-3-11/h1,4,9,11,14H,2-3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBWIKAITJSENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylsulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)
![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)



![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)
![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)
![2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2498225.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)
![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)

